molecular formula C25H24FN7O4 B1394191 1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea CAS No. 1163721-32-1

1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea

Cat. No.: B1394191
CAS No.: 1163721-32-1
M. Wt: 505.5 g/mol
InChI Key: OEIPFHJOTYEKRG-UHFFFAOYSA-N
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Description

1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a fluorophenyl group, and a pyrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 2-amino-3-nitropyridine, is synthesized through nitration of 2-aminopyridine.

    Coupling with Fluorophenyl Group: The pyridine derivative is then coupled with a fluorophenyl group using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

    Formation of the Pyrazole Moiety: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Final Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-chlorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea
  • 1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-bromophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea

Uniqueness

1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its efficacy in various applications.

Properties

IUPAC Name

1-[4-(2-amino-3-nitropyridin-4-yl)oxy-2-fluorophenyl]-3-(5-tert-butyl-2-phenylpyrazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN7O4/c1-25(2,3)20-14-21(32(31-20)15-7-5-4-6-8-15)30-24(34)29-18-10-9-16(13-17(18)26)37-19-11-12-28-23(27)22(19)33(35)36/h4-14H,1-3H3,(H2,27,28)(H2,29,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIPFHJOTYEKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C(C(=NC=C3)N)[N+](=O)[O-])F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using Method F3 with -tert-butyl-5-isocyanato-1-phenyl-1H-pyrazole (15 mL, 4.05 mmol) and 4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine (893 mg, 3.38 mmol) the title compound was obtained in quantitative yield (1.71 g) as a yellow solid after column chromatography with 5% to 50% EtOAc in CH2Cl2.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
893 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-((2-amino-3-nitropyridin-4-yl)oxy)-2-fluorophenyl)-3-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)urea

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